2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride
Overview
Description
“2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is a chemical compound with the CAS Number: 1798700-80-7 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of imidazole derivatives has been extensively studied. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .Molecular Structure Analysis
The molecular formula of “this compound” is C8H17Cl3N4. The InChI code is 1S/C9H16N4/c1-12-5-4-11-9 (12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
DNA Minor Groove Binding and Nuclear Staining
The compound 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is closely related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding specificity is due to its N-methyl piperazine derivative structure, making it an essential tool in biological research. Hoechst 33258 has been extensively used for fluorescent DNA staining, offering insights into cell biology, including chromosome and nuclear staining, and DNA content analysis through flow cytometry. Its derivatives also find applications as radioprotectors and topoisomerase inhibitors, indicating its potential in drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Therapeutic Use in Drug Design
Piperazine, a core structure in this compound, is a crucial element in rational drug design due to its presence in numerous drugs with diverse therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. Slight modifications to the piperazine nucleus significantly impact the medicinal potential of the resulting molecules. The versatility of piperazine-based molecules is evident in their incorporation into drugs targeting various diseases, demonstrating the scaffold's adaptability in drug discovery. This adaptability underscores the importance of piperazine derivatives in developing pharmacologically active compounds with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives, including 2-(1-methyl-1H-imidazol-2-yl)piperazine, exhibit significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis. These derivatives have shown promising results against multidrug-resistant and extremely drug-resistant strains, highlighting their potential in combating tuberculosis. The structural versatility of piperazine as a core component allows for the development of potent anti-TB molecules. Understanding the structure-activity relationship (SAR) of piperazine-based compounds can guide medicinal chemists in creating safer, more selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Target of Action
It has been noted for itsantiparasitic and antimicrobial activities, suggesting that it may target specific enzymes or proteins in these organisms.
Mode of Action
Given its noted biological activities, it is likely that it interacts with its targets, leading to inhibition or disruption of essential biological processes in the targeted organisms .
Biochemical Pathways
Given its antimicrobial and antiparasitic activities, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of these organisms .
Result of Action
The result of the action of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is the inhibition of the growth of targeted organisms, as evidenced by the zones of inhibition observed in antimicrobial and antiparasitic activity testing.
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, affecting the enzyme’s activity. Additionally, it may interact with other biomolecules such as histamine receptors, influencing their signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can modulate cell signaling pathways by interacting with histamine receptors, leading to changes in gene expression and cellular metabolism. This compound may also influence cell proliferation and apoptosis, depending on the cell type and context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The imidazole ring can form coordination bonds with metal ions in enzymes, leading to inhibition or activation of enzymatic activity. This compound may also affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of histamine receptors and enzyme activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels. The compound may also affect the activity of other enzymes, such as monoamine oxidases, which play a role in neurotransmitter metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, influencing its overall biochemical activity .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)piperazine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.3ClH/c1-12-5-4-11-8(12)7-6-9-2-3-10-7;;;/h4-5,7,9-10H,2-3,6H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHQXHDJIOFSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNCCN2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.